Tridodecyl phosphite
CAS No.: 3076-63-9
Cat. No.: VC3707608
Molecular Formula: C36H75O3P
Molecular Weight: 587 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3076-63-9 |
|---|---|
| Molecular Formula | C36H75O3P |
| Molecular Weight | 587 g/mol |
| IUPAC Name | tridodecyl phosphite |
| Standard InChI | InChI=1S/C36H75O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40(38-35-32-29-26-23-20-17-14-11-8-5-2)39-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |
| Standard InChI Key | IVIIAEVMQHEPAY-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Introduction
Chemical Identity and Basic Properties
Tridodecyl phosphite is an organic phosphite compound with the chemical formula (C12H25O)3P. It belongs to the class of trialkyl phosphites, characterized by three dodecyl groups bonded to a central phosphorus atom through oxygen bridges . This structure provides the compound with its distinctive properties and reactivity patterns that make it valuable in various industrial applications.
The compound is identified by the CAS number 3076-63-9 and possesses a molecular weight of approximately 587 g/mol . As with other trialkyl phosphites, the central phosphorus atom features a lone pair of electrons, which contributes significantly to its chemical behavior, particularly its ability to act as a nucleophile and reducing agent.
Physical and Chemical Properties
Tridodecyl phosphite exhibits several key physical and chemical properties that influence its applications and handling requirements:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C36H75O3P | |
| Molecular Weight | 586.967 g/mol | |
| CAS Number | 3076-63-9 | |
| Boiling Point | 191.4°C at 760 mmHg | |
| LogP | 13.2 | |
| InChI Key | IVIIAEVMQHEPAY-UHFFFAOYSA-N | |
| Purity (Commercial) | 98% |
The high LogP value of 13.2 indicates that tridodecyl phosphite is highly lipophilic, suggesting strong affinity for organic solvents and limited water solubility . This property significantly influences its behavior in biological systems and its applications in polymer chemistry.
Synthesis Methods
Traditional Synthesis Approach
The conventional method for synthesizing tridodecyl phosphite involves the reaction of phosphorus trichloride with dodecanol in the presence of a base . The reaction proceeds according to the following equation:
PCl3 + 3C12H25OH → (C12H25O)3P + 3HCl
This reaction typically requires anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. Common bases employed in this synthesis include pyridine and triethylamine, which function as acid scavengers to neutralize the hydrochloric acid generated during the reaction.
Patent-Protected Improved Method
An improved process for preparing higher trialkyl phosphites, including tridodecyl phosphite, has been developed and patented . This method employs a transesterification approach utilizing lower trialkyl phosphites such as trimethyl phosphite:
(CH3O)3P + 3C12H25OH → (C12H25O)3P + 3CH3OH
The patent describes a solvent-free and catalyst-free process with the following procedural steps:
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Addition of trimethyl phosphite to dodecanol at 170-180°C over a period of 3-7 hours
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Subsequent stirring at 195-210°C for approximately 2-4 hours
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Final purification under vacuum (1-2 mm) at 190-200°C to remove residual alcohol
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Cooling to approximately 40°C followed by filtration to recover the product
This improved method reportedly yields greater than 85% of the target compound and offers environmental advantages through the elimination of solvents and catalysts .
Chemical Reactions
Oxidation
Tridodecyl phosphite undergoes oxidation to form tridodecyl phosphate. This reaction is particularly relevant to its function as a stabilizer in polymers, where it can intercept oxidizing species that would otherwise degrade the polymer matrix. Common oxidizing agents that facilitate this transformation include hydrogen peroxide and molecular oxygen.
Hydrolysis
In the presence of water, particularly under acidic or basic conditions, tridodecyl phosphite hydrolyzes to yield dodecanol and phosphorous acid:
(C12H25O)3P + 3H2O → 3C12H25OH + H3PO3
This reaction has implications for the storage and handling of tridodecyl phosphite, as exposure to moisture can lead to decomposition.
Substitution Reactions
The compound can participate in substitution reactions wherein the dodecyl groups are replaced by other alkyl or aryl groups. This reactivity pattern makes tridodecyl phosphite valuable as an intermediate in the synthesis of more complex organophosphorus compounds with tailored properties for specific applications.
Applications
Polymer Stabilization
One of the primary industrial applications of tridodecyl phosphite is as a stabilizer in polymer manufacturing, particularly for polyethylene and polypropylene . The compound functions as:
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An antioxidant by intercepting free radicals that initiate oxidative degradation
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A processing stabilizer that prevents decomposition during high-temperature processing
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A long-term stabilizer that extends the service life of polymer products
Its electron-donating capacity through the phosphorus atom enables it to stabilize free radicals, thereby preventing oxidative degradation during polymerization processes and subsequent use.
Lubricant Additives
Tridodecyl phosphite serves as an antioxidant in lubricant formulations, enhancing their thermal stability and extending their operational lifetime. The compound's ability to neutralize oxidizing species helps maintain lubricant performance under challenging conditions, such as high temperatures and pressures.
Chemical Synthesis
Beyond its direct applications, tridodecyl phosphite functions as an important intermediate in the synthesis of more complex organophosphorus compounds. Its reactivity profile makes it valuable for creating specialized chemicals with applications ranging from flame retardants to agricultural chemicals.
Research Applications
In scientific research contexts, tridodecyl phosphite has been investigated for:
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Potential use in biological systems as a stabilizer for enzymes and other proteins
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Possible applications in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents
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Membrane stabilization and antioxidant properties in cellular systems
Analytical Methods
HPLC Analysis
Reverse phase (RP) HPLC provides an effective method for analyzing tridodecyl phosphite . According to SIELC Technologies, the compound can be analyzed using:
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A Newcrom R1 HPLC column
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Mobile phase containing acetonitrile, water, and phosphoric acid
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Alternative mobile phase with formic acid instead of phosphoric acid for mass spectrometry-compatible applications
This analytical approach is scalable and applicable for both quality control testing and preparative separation of impurities. The method is additionally suitable for pharmacokinetic studies when required .
Available Forms for Research
Tridodecyl phosphite is commercially available in various quantities for research and industrial applications, typically with a purity of 98% . Common package sizes include:
| Package Size | Availability |
|---|---|
| 1g | In-Stock |
| 5g | In-Stock |
| 10g | In-Stock |
| 25g | In-Stock |
| 100g | In-Stock |
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